3-(4-Chlorophenyl)-6-iodopyridazine
Description
3-(4-Chlorophenyl)-6-iodopyridazine is a halogen-substituted pyridazine derivative characterized by a 4-chlorophenyl group at position 3 and an iodine atom at position 6 of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The introduction of halogens (chlorine and iodine) enhances reactivity, influences solubility, and modulates biological activity, making this compound a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C10H6ClIN2 |
|---|---|
Molecular Weight |
316.52 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-iodopyridazine |
InChI |
InChI=1S/C10H6ClIN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H |
InChI Key |
GRVHHVLDOVOSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(4-Chlorophenyl)-6-iodopyridazine with structurally related pyridazine and halogenated derivatives:
Key Observations :
- Halogen Effects : The iodine atom in the target compound may increase polarizability and alter metabolic stability compared to chlorine or bromine analogs (e.g., ’s bromophenyl chalcones showed cytotoxic effects, suggesting halogen size impacts activity) .
- Substituent Position : Piperazine-containing pyridazines (e.g., compound in ) exhibit analgesic activity, highlighting the role of nitrogen-rich substituents in modulating biological function .
- Benzyl vs.
Future research should prioritize :
- Synthesis and characterization of This compound .
- Comparative bioactivity assays against referenced analogs.
- Computational studies to predict binding affinity and metabolic stability.
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